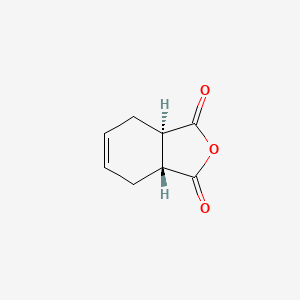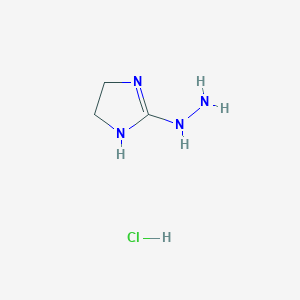
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride
Übersicht
Beschreibung
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride is a cyclic anhydride derived from cyclohexene. This compound is characterized by its unique structure, which includes a cyclohexene ring with two carboxylic anhydride groups at the 1 and 2 positions. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (R,R) configuration indicates the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride typically involves the catalytic desymmetrization of cyclic anhydrides. One common method is the use of a chiral diamine-derived thiourea catalyst, which facilitates the enantioselective ring-opening of the anhydride . The reaction conditions often include mild temperatures and the presence of specific solvents to ensure high yields and enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the dehydration of the corresponding dicarboxylic acid using dehydrating agents such as phosphorus pentoxide . This method ensures the efficient conversion of the acid to the anhydride form.
Analyse Chemischer Reaktionen
Types of Reactions: (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding dicarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at room temperature.
Alcoholysis: Requires the presence of an alcohol and a catalyst, often under reflux conditions.
Aminolysis: Involves the use of amines and may require heating to facilitate the reaction.
Major Products:
Hydrolysis: Produces the corresponding dicarboxylic acid.
Alcoholysis: Yields esters.
Aminolysis: Forms amides.
Wissenschaftliche Forschungsanwendungen
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group . This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phthalic Anhydride: Another cyclic anhydride with similar reactivity but different structural properties.
Maleic Anhydride: Known for its use in the production of resins and polymers.
Succinic Anhydride: A simpler cyclic anhydride with fewer carbon atoms in the ring.
Uniqueness: (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride is unique due to its chiral nature and the presence of the cyclohexene ring, which imparts distinct chemical and physical properties compared to other anhydrides .
Eigenschaften
IUPAC Name |
(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@@H]1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)

